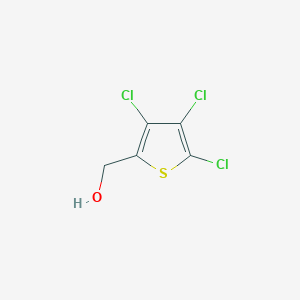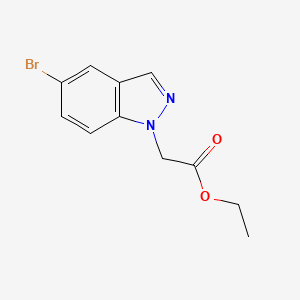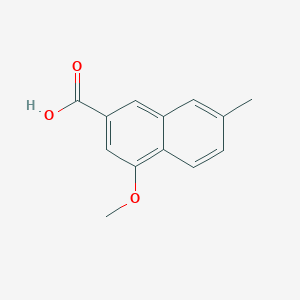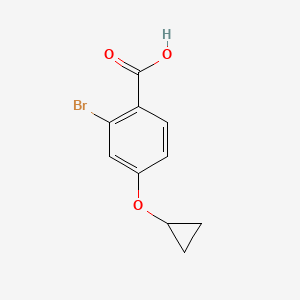
(2-Benzylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylphenyl)methanamine is an organic compound with the molecular formula C14H15N It is a primary amine where the amine group is attached to a benzyl group, which is further connected to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, (2-Benzylphenyl)nitrobenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to ensure efficient reduction of the nitro precursor .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Benzylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Benzylphenyl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Benzylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenylamine (Aniline): A primary amine with a simpler structure, lacking the benzyl group.
Benzylamine: Similar to (2-Benzylphenyl)methanamine but without the additional phenyl ring.
N-Methylbenzylamine: A secondary amine with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both a benzyl and a phenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity to specific targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
(2-benzylphenyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
InChI-Schlüssel |
PIDZPVAWTVVAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)


![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)


